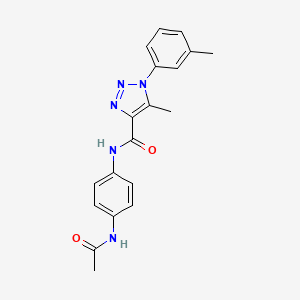
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, including derivatives similar to N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, has been explored, demonstrating the potential of these compounds in antiproliferative activity against various cancer cell lines (Maggio et al., 2011).
- Research on the synthesis of v-triazolo[4,5-d]pyrimidines from 4-amino-1,2,3-triazole-5-carboxamides and amidines sheds light on the chemical transformations and potential applications of triazole derivatives (Albert & Trotter, 1979).
Biological Activities
- A study on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole investigates the structural characterization and potential biological applications of triazole derivatives, highlighting their relevance in medicinal chemistry (Panchal & Patel, 2011).
- The antimicrobial activity of some synthesized pyrimidine-triazole derivatives has been studied, indicating the potential of triazole derivatives in addressing microbial resistance (Majithiya & Bheshdadia, 2022).
Structural Analysis and Applications
- A publication on the chemistry of polyazaheterocyclic compounds discusses the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, providing insights into the structural dynamics and applications of triazole derivatives (Sutherland & Tennant, 1971).
- The synthesis and evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents illustrate the potential of triazole derivatives in developing new antimicrobial compounds (Pokhodylo et al., 2021).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-5-4-6-17(11-12)24-13(2)18(22-23-24)19(26)21-16-9-7-15(8-10-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVYRZGMLZNZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

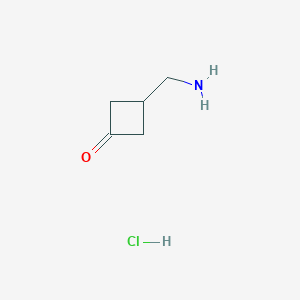
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)
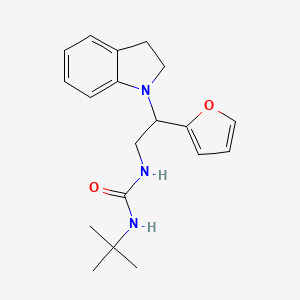
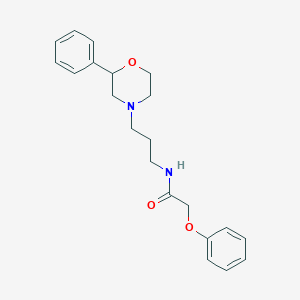
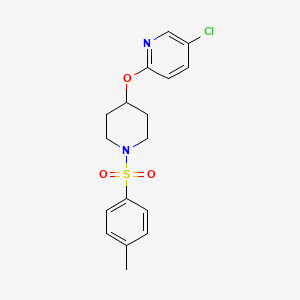
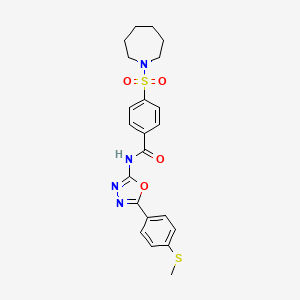
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

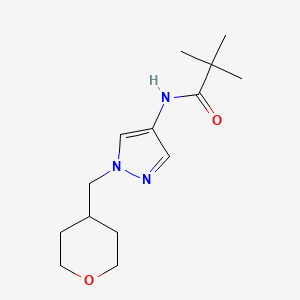
![N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide](/img/structure/B2383617.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)
